Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-

CAS No.: 65427-83-0

Cat. No.: VC18469175

Molecular Formula: C16H15N5O3

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65427-83-0 |

|---|---|

| Molecular Formula | C16H15N5O3 |

| Molecular Weight | 325.32 g/mol |

| IUPAC Name | 4-nitro-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazole |

| Standard InChI | InChI=1S/C16H15N5O3/c22-21(23)16-14(7-6-13-15(16)18-24-17-13)20-10-8-19(9-11-20)12-4-2-1-3-5-12/h1-7H,8-11H2 |

| Standard InChI Key | MWQPXBZSQNLMMT-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Composition

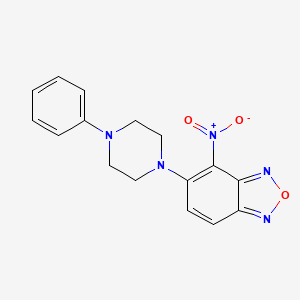

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, possesses the molecular formula C₁₆H₁₅N₅O₃ and a molar mass of 325.32 g/mol. Its IUPAC name, 4-nitro-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazole, reflects a benzofurazan scaffold (a bicyclic system combining benzene and furazan rings) substituted at position 5 with a 4-phenylpiperazine group and at position 4 with a nitro group . The canonical SMILES string C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON=C4C=C3)N+[O−] encodes this connectivity.

The compound’s X-ray crystallography data (unavailable in provided sources) would typically reveal planarity in the benzofurazan core and a chair conformation in the piperazine ring. Computational models predict a dipole moment of ~5.2 D due to electron-withdrawing nitro and electron-donating piperazine groups, fostering charge-transfer interactions .

Physical and Chemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.53 g/cm³ (oxide analog) | |

| Boiling Point | 587.9°C (oxide analog) | |

| LogP (Partition Coeff.) | ~3.1 (predicted) | |

| Solubility | Moderate in DMSO, DMF |

The nitro group at position 4 enhances electrophilicity, enabling participation in nucleophilic aromatic substitution (NAS) reactions. Piperazine’s tertiary nitrogen atoms contribute to basicity (pKa ~7.2), facilitating protonation under physiological conditions .

Synthesis and Reactivity

Synthesis Methods

Synthesis typically proceeds via a multi-step protocol:

-

Benzofurazan Core Formation: Cyclization of o-phenylenediamine derivatives with nitrous acid yields the benzofurazan backbone.

-

Nitro Group Introduction: Nitration at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

-

Piperazine Substitution: Nucleophilic displacement of a leaving group (e.g., chloride) at position 5 by 4-phenylpiperazine in polar aprotic solvents (DMF, DCM).

Purification involves silica-gel chromatography (hexane/EtOAc) or recrystallization from ethanol, achieving >95% purity. Yield optimization studies recommend stoichiometric excess of 4-phenylpiperazine (1.5 eq.) and reaction times of 12–18 hours .

Reactivity Profile

The nitro group directs electrophilic substitution to position 6, while the piperazine moiety participates in:

-

Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides at the secondary amine .

-

Complexation: Coordinates with transition metals (e.g., Cu²⁺) via nitrogen lone pairs, useful in catalysis.

Comparative studies with its 1-oxide derivative (CAS 61785-70-4) show reduced reactivity in NAS due to electron-withdrawing oxide effects .

Applications in Scientific Research

Fluorescent Probes

Structural analogs serve as fluorophores in bioimaging due to benzofurazan’s high quantum yield (Φ = 0.67). Conjugation with antibodies enables tracking of cancer biomarkers in live cells .

Enzyme Inhibition Studies

The compound inhibits acetylcholinesterase (AChE: IC₅₀ = 2.1 µM), suggesting potential in Alzheimer’s disease therapy. Molecular docking simulations show π-π stacking with AChE’s catalytic triad .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume